molecular formula C12H14O2 B1400916 4-(Cyclobutylmethoxy)benzaldehyde CAS No. 164521-00-0

4-(Cyclobutylmethoxy)benzaldehyde

Cat. No.: B1400916
CAS No.: 164521-00-0
M. Wt: 190.24 g/mol
InChI Key: OOTWQUSVIBLBMH-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)benzaldehyde is a chemical compound with the molecular formula C12H14O2 . It is offered by various chemical suppliers.

Scientific Research Applications

1. Photochemical and Acid-Catalyzed Rearrangements

4-(Cyclobutylmethoxy)benzaldehyde and its derivatives have been explored in studies focusing on photochemical and acid-catalyzed rearrangements. Schultz and Antoulinakis (1996) described the synthesis and irradiation of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound related to this compound, yielding products of type A photorearrangement (Schultz & Antoulinakis, 1996).

2. Solid Phase Organic Synthesis

In the context of solid phase organic synthesis, benzaldehyde derivatives like this compound have been investigated as linkers. For instance, Swayze (1997) researched the use of electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis (Swayze, 1997).

3. Synthesis and Characterization of Fluorescent Materials

Neilson et al. (2008) explored the synthesis and characterization of fluorescent materials using benzaldehyde derivatives. They examined 4-(trifluorovinyloxy)benzaldehyde under Wittig conditions, leading to novel poly(perfluorocyclobutyl-co-phenylene vinylene) polymers (Neilson et al., 2008).

4. Mediated Synthesis of Benzaldehyde

Yang and Ji (2013) reported the use of 2-hydroxypropyl-β-cyclodextrin polymer as a mimetic enzyme for mediated synthesis of benzaldehyde in water. This showcases the relevance of benzaldehyde derivatives in catalytic processes (Yang & Ji, 2013).

5. Enzymatic Production of Benzaldehyde

Takakura et al. (2022) focused on the enzymatic production of benzaldehyde from l-phenylalanine, indicating the potential for biotechnological applications involving benzaldehyde and its derivatives (Takakura et al., 2022).

Properties

IUPAC Name

4-(cyclobutylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-8,11H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTWQUSVIBLBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299265
Record name 4-(Cyclobutylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164521-00-0
Record name 4-(Cyclobutylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164521-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclobutylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.328 g) in N,N-dimethylformamide (15.0 mL), a solution of 4-hydroxybenzaldehyde (1.00 g) in N,N-dimethylformamide (5.00 mL) was added at 0° C. and thereafter the mixture was stirred at room temperature for 30 minutes. After adding (bromomethyl)cyclobutane (1.22 g), the mixture was stirred at 70° C. for 24 hours. After cooling the reaction mixture to room temperature, 0.5 mol/L hydrochloric acid was added under cooling with ice and three extractions were conducted with ethyl acetate. The combined organic layers were passed through a phase separator and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=95:5-40:60) to give the titled compound as a colorless oil (1.19 g).
Quantity
0.328 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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